molecular formula C10H5BrN2 B1268491 2-Cyano-3-bromoquinoline CAS No. 61830-11-3

2-Cyano-3-bromoquinoline

Cat. No.: B1268491
CAS No.: 61830-11-3
M. Wt: 233.06 g/mol
InChI Key: HBLOASAMGUFRQN-UHFFFAOYSA-N
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Description

2-Cyano-3-bromoquinoline is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity

  • 2-Cyano-3-bromoquinoline is a key intermediate in various chemical reactions. For instance, it has been used in the preparation of 2- and 3-aminoquinolines, which involves heating with liquid ammonia and copper powder as a catalyst (Jansen & Wibaut, 2010).
  • A novel method for synthesizing 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion has been developed, showcasing its utility in organic synthesis (Jiang, Hu, & Gui, 2014).
  • 3-Bromoquinoline derivatives can be synthesized regioselectively, demonstrating the adaptability of bromoquinolines in chemical synthesis (Tummatorn et al., 2015).

Chemical Properties and Interactions

  • Studies on the hydrogen bonding and dipolar interactions of compounds like 3-cyanoquinoline and 3-bromoquinoline reveal their altered chemical properties and interactions due to the presence of cyano and bromo groups (Santo, Cattana, & Silber, 2001).
  • The reactivity of the quinoline ring-system, including bromoquinolines, has been explored, highlighting the differences in reactivity based on the attachment point of functional groups (Håheim et al., 2019).

Application in Medicinal Chemistry

  • Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones, which are structurally related to this compound, have been evaluated for their antiangiogenic effects, indicating potential medicinal applications (Mabeta, Auer, & Mphahlele, 2009).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their functional groups. For instance, nitrones and oximes exhibit antiproliferative properties through mechanisms such as nitric oxide release and induction of apoptosis .

Safety and Hazards

While specific safety and hazard data for “2-Cyano-3-bromoquinoline” was not found, similar compounds like “2-Bromoquinoline” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They cause skin irritation and serious eye irritation .

Future Directions

Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Properties

IUPAC Name

3-bromoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOASAMGUFRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346886
Record name 2-CYANO-3-BROMOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-11-3
Record name 2-CYANO-3-BROMOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinoline-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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